(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Catalog No.
S861757
CAS No.
864070-37-1
M.F
C19H21ClO6
M. Wt
380.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)ph...

CAS Number

864070-37-1

Product Name

(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-hydroxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C19H21ClO6

Molecular Weight

380.8 g/mol

InChI

InChI=1S/C19H21ClO6/c20-14-6-3-11(8-12(14)7-10-1-4-13(22)5-2-10)19-18(25)17(24)16(23)15(9-21)26-19/h1-6,8,15-19,21-25H,7,9H2/t15-,16-,17+,18-,19+/m1/s1

InChI Key

ODQAIMBPQWETBE-FQBWVUSXSA-N

SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)O

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)O

Isomeric SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)O

Description

Empagliflozin impurity.

The compound (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule characterized by its multiple stereocenters and functional groups. This compound belongs to the class of tetrahydropyrans, which are cyclic compounds containing a six-membered ring with one oxygen atom. The presence of hydroxymethyl and hydroxybenzyl substituents suggests potential interactions with biological systems, making it a candidate for various pharmacological applications.

The chemical reactivity of this compound can be analyzed through several types of reactions:

  • Hydroxylation Reactions: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
  • Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, potentially forming amines or other derivatives.
  • Condensation Reactions: The hydroxyl groups may engage in condensation reactions, leading to the formation of ether linkages or esters under acidic or basic conditions.

These reactions are typically facilitated by specific enzymes in biological systems, which act as catalysts to speed up the reaction rates and allow for metabolic pathways to proceed efficiently

The biological activity of this compound may include:

  • Antioxidant Properties: Due to the presence of hydroxyl groups, which can scavenge free radicals.
  • Anticancer Activity: Similar compounds have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects: Compounds with similar structures have been reported to modulate inflammatory pathways.

Predictive models such as the PASS (Prediction of Activity Spectra for Substances) program can provide insights into the potential biological activities based on the compound's structure .

The synthesis of this compound could involve several strategies:

  • Starting Materials: Utilizing commercially available precursors such as phenols and chloro-substituted aromatic compounds.
  • Multi-step Synthesis:
    • Formation of the tetrahydropyran ring through cyclization reactions involving appropriate aldehydes or ketones.
    • Introduction of hydroxymethyl groups via formylation followed by reduction.
    • Substituting chloro groups through nucleophilic substitution with amines or alcohols.
  • Green Chemistry Approaches: Employing environmentally friendly solvents and catalysts to enhance reaction efficiency and reduce waste.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for drug development targeting cancer or inflammatory diseases.
  • Agricultural Chemicals: Possible use as a biopesticide or herbicide due to its biological activity.
  • Cosmetics: Utilized for its antioxidant properties in skincare formulations.

Interaction studies are essential to understand how this compound interacts with biological targets:

  • Binding Affinity Studies: Evaluating how well the compound binds to specific receptors or enzymes using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Cellular Assays: Conducting in vitro assays to assess cytotoxicity and efficacy against various cell lines.
  • In Vivo Studies: Testing the pharmacokinetics and pharmacodynamics in animal models to evaluate therapeutic potential and safety profiles.

Several compounds share structural similarities with the target molecule. Here are some notable examples:

Compound NameStructureBiological Activity
4-Hydroxybenzyl alcoholStructureAntioxidant
Chloroacetic acidStructureAntimicrobial
Tetrahydropyran derivativesStructureAnticancer

Uniqueness

The uniqueness of (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol lies in its specific stereochemistry combined with multiple functional groups that may enhance its interaction with biological targets compared to simpler analogs. Its complex structure allows for diverse mechanisms of action that could be exploited in therapeutic applications.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

380.1026661 g/mol

Monoisotopic Mass

380.1026661 g/mol

Heavy Atom Count

26

UNII

00K1K06ADY

Wikipedia

Bms-511926

Dates

Modify: 2024-04-14

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